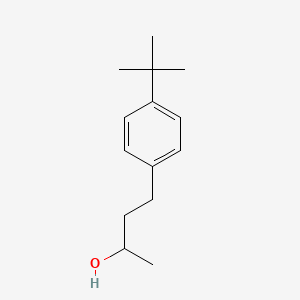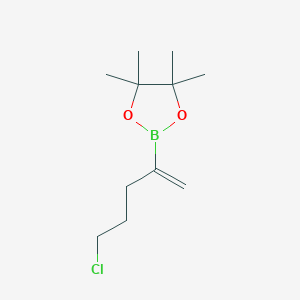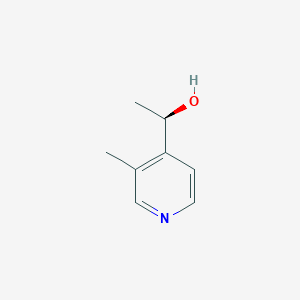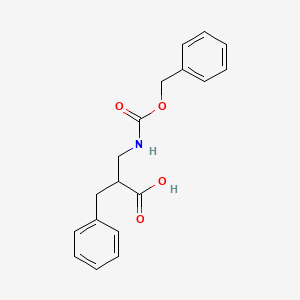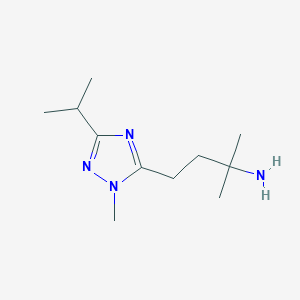
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is a chemical with the systematic name 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine .
- It belongs to the class of amines and contains a triazole ring.
- The compound’s structure consists of an isopropyl group, a methyl group, and an amine functional group attached to the triazole ring.
- It may have applications in various fields due to its unique structure.
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include temperature, solvent, and reagent concentrations.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale production would involve efficient and cost-effective processes.
化学反応の分析
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield an amine derivative.
科学的研究の応用
Biology: It could be used as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations may explore its pharmacological properties or potential therapeutic applications.
Industry: If scalable production methods are developed, it could find use in industry.
作用機序
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved would require experimental studies.
類似化合物との比較
Uniqueness: Its combination of a triazole ring, isopropyl group, and amine functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone and N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-aminobenzamide .
Remember that further research and experimental data would provide deeper insights into this compound’s properties and applications
特性
分子式 |
C11H22N4 |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
2-methyl-4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-8(2)10-13-9(15(5)14-10)6-7-11(3,4)12/h8H,6-7,12H2,1-5H3 |
InChIキー |
LZFVJULOGVZYSI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN(C(=N1)CCC(C)(C)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


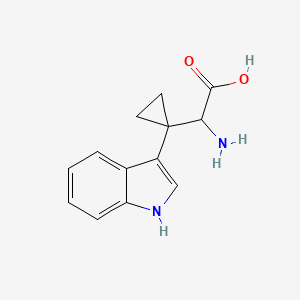
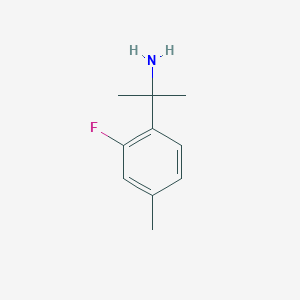
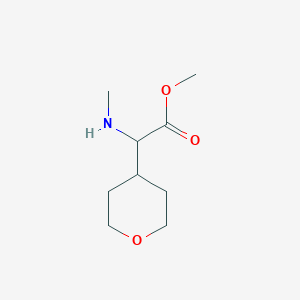
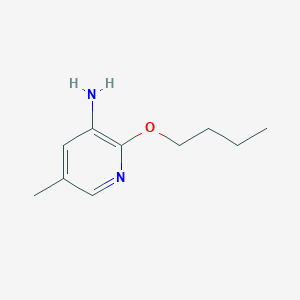
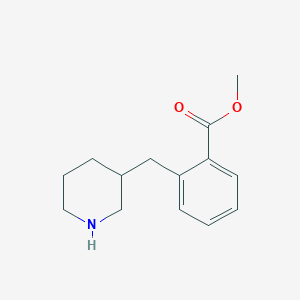
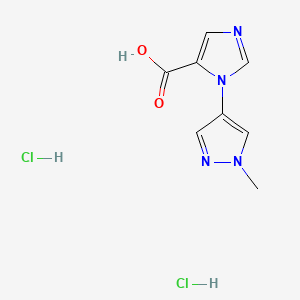
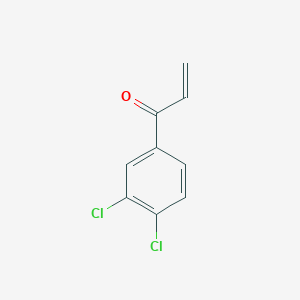
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
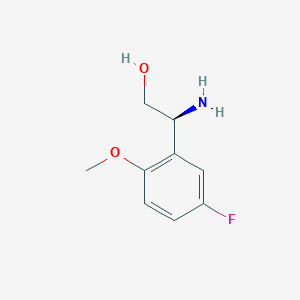
![tert-butylN-({5-oxa-2-azaspiro[3.4]octan-6-yl}methyl)carbamate](/img/structure/B13543347.png)
